2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
Description
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride (CAS: 5210) is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methyl group at position 2 and a carboxylic acid group at position 7, stabilized as a hydrochloride salt. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, evidenced by its commercial availability from global suppliers such as Hebei Chuncheng Biological Technology, Eastsky Pharm, and Arctic Exports Inc. . The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for reactions requiring aqueous conditions.
Properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-4-10-6-5(8(12)13)2-3-9-7(6)11-4;/h2-3H,1H3,(H,12,13)(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFIWOIBXLYMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137970-53-5 | |
| Record name | 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Conditions
This method, adapted from ACS Omega (2018), employs 2-chloro-3-nitropyridine 1 as the starting material:
- SNAr Reaction : Treatment with methylamine in H2O-isopropyl alcohol (IPA, 1:1) at 80°C for 2 hours yields N-methyl-3-nitropyridin-2-amine 2 .
- Nitro Reduction : In situ reduction of 2 using Zn/HCl in H2O-IPA at 80°C for 45 minutes generates pyridine-2,3-diamine 3 .
- Cyclization : Condensation of 3 with glyoxylic acid (or its hydrate) in H2O-IPA at 85°C for 10 hours forms 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 4 .
- Hydrochloride Formation : Treatment of 4 with concentrated HCl in ethanol precipitates the hydrochloride salt.
Key Optimization Steps
- Solvent System : H2O-IPA outperformed methanol or toluene, achieving 85–90% yields due to enhanced solubility of intermediates.
- Reduction Efficiency : Zn/HCl reduced reaction time to 45 minutes vs. 12 hours with Zn/AcOH.
- One-Pot Feasibility : The entire sequence (SNAr-reduction-cyclization) was executed in one pot, minimizing purification steps.
Synthetic Route 2: Cyano Intermediate Hydrolysis
Patent-Based Methodology (CN103788086A)
This route, detailed in a 2012 Chinese patent, utilizes 2,3-diamino-4-cyanopyridine A3 as the precursor:
- Cyclization : Reaction of A3 with acetaldehyde in DMF containing sodium metabisulfite at 120°C for 8 hours forms 2-methyl-3H-imidazo[4,5-b]pyridine-7-carbonitrile A4 (66–81% yield).
- Hydrolysis : Refluxing A4 in 6M NaOH for 18 hours yields 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid A5 (55–85%).
- Salt Formation : Neutralization of A5 with HCl in ethanol provides the hydrochloride salt.
Critical Modifications
- Cyano Activation : Sodium metabisulfite facilitated imine formation, avoiding side reactions.
- Base Selection : NaOH achieved complete hydrolysis without decarboxylation.
Comparative Analysis of Methods
Mechanistic Insights
Cyclization Mechanism (Route 1)
The cyclization step proceeds via:
- Imine Formation : Reaction of pyridine-2,3-diamine 3 with glyoxylic acid generates an imine intermediate.
- Intramolecular Cyclization : Nucleophilic attack by the adjacent amine group forms a dihydroimidazopyridine.
- Aromatization : Oxidation (air or thermal) yields the fully conjugated imidazo[4,5-b]pyridine core.
Experimental Considerations
Purification Strategies
Analytical Characterization
- 1H NMR : Key signals include δ 8.45 ppm (H-5), δ 7.90 ppm (H-4), and δ 2.70 ppm (CH3).
- HRMS : [M+H]+ at m/z 204.0643 (calculated for C9H9N3O2).
Challenges and Solutions
Regioselectivity
Competing cyclization at alternative positions is mitigated by:
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{Synthesis and reactions of novel imidazo [4,5-b]pyridine building ...](https://link.springer.com/article/10.1007/s10593-024-03315-1). These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4)[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{Synthesis and reactions of novel imidazo [4,5-b]pyridine building ...](https://link.springer.com/article/10.1007/s10593-024-03315-1).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C)[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{Synthesis and reactions of novel imidazo [4,5-b]pyridine building ...](https://link.springer.com/article/10.1007/s10593-024-03315-1).
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases[_{{{CITATION{{{1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ...[{{{CITATION{{{_2{Synthesis and reactions of novel imidazo [4,5-b]pyridine building ...](https://link.springer.com/article/10.1007/s10593-024-03315-1).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Scientific Research Applications
| Signal Word | Warning |
|---|---|
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 |
| GHS Pictograms | (No information in the search results) |
Potential Applications
While specific applications of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride are not detailed in the provided search results, the broader family of imidazo[4,5-b]pyridine derivatives has shown promise in several areas:
- Aurora Kinase Inhibition : Imidazo[4,5-b]pyridine derivatives can selectively inhibit Aurora kinases, which are vital for regulating the cell cycle. Some derivatives have demonstrated potent inhibition against Aurora-A with IC50 values comparable to established inhibitors.
- Anticancer Activity : These compounds have shown cytotoxic effects on various cancer cell lines in vitro. Studies have indicated that derivatives can induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than bleomycin, a reference drug.
- Biological Activity : 3-methyl-3H-imidazo[4,5-b]pyridine derivatives have garnered attention for potential biological activities, particularly in cancer therapy and as pharmacological agents.
Mechanism of Action
The mechanism by which 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazo[4,5-b]pyridine scaffold is a versatile template for drug discovery. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Imidazo[4,5-b]pyridine Derivatives
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogs like PhIP, which is hydrophobic due to its phenyl and amino groups .
- Reactivity : The carboxylic acid group enables facile amide bond formation (e.g., coupling with aryl amines using HATU/DIPEA ), whereas brominated analogs (e.g., 6-bromo derivative) are suited for nucleophilic substitution reactions .
Biological Activity
Overview
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of the imidazopyridine family, which is recognized for its diverse therapeutic potential, including applications in treating central nervous system disorders, cancer, and inflammation.
- IUPAC Name : 2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
- Molecular Formula : C₈H₈ClN₃O₂
- Molecular Weight : 213.62 g/mol
- CAS Number : 2137970-53-5
Research indicates that 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride may function as a GABA_A receptor agonist. This interaction suggests its potential role in modulating neurotransmission and influencing various neurological pathways, which could be beneficial in treating anxiety and other CNS disorders .
Anticancer Properties
Studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit specific kinases involved in tumor growth. For instance, it has shown promise as a dual inhibitor of FLT3 and Aurora kinases, which are critical in the proliferation of certain cancer cells. In preclinical studies, compounds from this class demonstrated effective inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. It exhibited activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents .
Case Studies and Research Findings
Safety and Toxicology
The safety profile of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is essential for its therapeutic applications. Preliminary toxicity studies have indicated moderate toxicity levels; however, further research is necessary to establish comprehensive safety data. The compound has been classified with hazard statements indicating potential risks such as irritation and respiratory issues if inhaled or ingested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
